3-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid
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Overview
Description
3-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-nitropyridine with trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline as catalysts. The reaction is carried out in dimethylformamide (DMF) to yield 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction with tetrabutylammonium fluoride in acetonitrile, dimethyl sulfoxide (DMSO), or DMF to obtain 2-trifluoromethyl-3-fluoropyridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield, environmental friendliness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(trifluoromethyl)isonicotinic acid: Similar in structure but with a fluorine atom instead of a cyclopropoxy group.
2-(Trifluoromethyl)acrylic acid: Contains a trifluoromethyl group but differs in the core structure.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another trifluoromethyl-containing compound with a different backbone.
Uniqueness
3-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8F3NO3 |
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Molecular Weight |
247.17 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(17-5-1-2-5)6(9(15)16)3-4-14-8/h3-5H,1-2H2,(H,15,16) |
InChI Key |
BHLMYOKPPATBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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